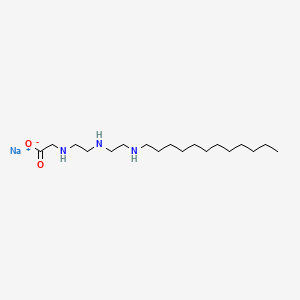
Dodicin-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodicin-sodium involves the reaction of dodecylamine with ethylenediamine, followed by the addition of glycine. The final product is obtained by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Step 1: Reaction of dodecylamine with ethylenediamine in the presence of a suitable solvent.
Step 2: Addition of glycine to the reaction mixture.
Step 3: Neutralization with sodium hydroxide to form the sodium salt of the compound.
Step 4: Purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dodicin-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and glycine derivatives.
Scientific Research Applications
Dodicin-sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications .
Mechanism of Action
Dodicin-sodium exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The compound targets the amino groups in the cell membrane proteins, causing structural and functional disruptions .
Comparison with Similar Compounds
Dodicin: The parent compound with similar antimicrobial properties.
Dodecylamine: A precursor in the synthesis of dodicin-sodium with antimicrobial activity.
Ethylenediamine: Another precursor used in the synthesis process.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, dodicin. This makes it more effective in various applications, particularly in aqueous environments .
Properties
CAS No. |
59079-49-1 |
|---|---|
Molecular Formula |
C18H38N3NaO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
sodium;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C18H39N3O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);/q;+1/p-1 |
InChI Key |
XKKTVIWAHIWFAN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















